molecular formula C15H12O5 B6372440 5-(3,5-Dicarboxyphenyl)-2-methylphenol CAS No. 1261963-14-7

5-(3,5-Dicarboxyphenyl)-2-methylphenol

Cat. No.: B6372440
CAS No.: 1261963-14-7
M. Wt: 272.25 g/mol
InChI Key: GAEPGIHQHYMBFT-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-2-methylphenol is an organic compound characterized by the presence of carboxyl and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-methylphenol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenols, depending on the substituent introduced.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
  • 3,5-Dicarboxyphenyl)terephthalamide
  • 3,5-Dicarboxyphenyl)pyridine

Uniqueness

5-(3,5-Dicarboxyphenyl)-2-methylphenol is unique due to the presence of both carboxyl and hydroxyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-hydroxy-4-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(5-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPGIHQHYMBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684023
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-14-7
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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